(2E)-1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-3-(4-methoxyphenyl)prop-2-en-1-one
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Overview
Description
The compound (2E)-1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-3-(4-methoxyphenyl)prop-2-en-1-one is a complex organic molecule that features a quinoline core structure This compound is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a prop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-3-(4-methoxyphenyl)prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Prop-2-en-1-one Moiety: This can be achieved through an aldol condensation reaction between an appropriate aldehyde and ketone.
Final Coupling Reaction: The final step involves coupling the quinoline core with the methoxyphenyl group through a Heck reaction or similar cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-3-(4-methoxyphenyl)prop-2-en-1-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the prop-2-en-1-one moiety to a saturated ketone.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Saturated ketone derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-3-(4-methoxyphenyl)prop-2-en-1-one: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (2E)-1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-3-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in organic synthesis.
Ringer’s lactate solution: A mixture used in medical applications, though not structurally similar, it serves as a comparison in terms of application diversity.
Uniqueness
(2E)-1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-3-(4-methoxyphenyl)prop-2-en-1-one: is unique due to its complex structure, which allows for a wide range of chemical modifications and applications
Properties
Molecular Formula |
C28H28ClNO2 |
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Molecular Weight |
446.0 g/mol |
IUPAC Name |
(E)-1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3H-quinolin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C28H28ClNO2/c1-27(2)19-28(3,21-12-14-22(29)15-13-21)24-7-5-6-8-25(24)30(27)26(31)18-11-20-9-16-23(32-4)17-10-20/h5-18H,19H2,1-4H3/b18-11+ |
InChI Key |
VAWZYEBCDGJDBN-WOJGMQOQSA-N |
Isomeric SMILES |
CC1(CC(C2=CC=CC=C2N1C(=O)/C=C/C3=CC=C(C=C3)OC)(C)C4=CC=C(C=C4)Cl)C |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2N1C(=O)C=CC3=CC=C(C=C3)OC)(C)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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